![molecular formula C25H24N2O3S B2444922 N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898427-31-1](/img/structure/B2444922.png)
N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C25H24N2O3S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
The compound belongs to the class of pyrroloquinoline derivatives, which have gained attention for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions that modify the pyrroloquinoline scaffold to enhance biological activity. The sulfonamide group is particularly noteworthy as it can influence solubility and bioavailability.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of pyrroloquinoline derivatives. For instance, derivatives synthesized from pyrrolo[3,2,1-ij]quinolin-2(1H)-one were evaluated for their ability to inhibit coagulation factors Xa and XIa. The best inhibitors demonstrated IC50 values of 3.68 µM and 2 µM respectively for factor Xa and factor XIa inhibition . This suggests that this compound may possess similar or enhanced anticoagulant properties.
The mechanism of action for these compounds often involves competitive inhibition of key enzymes in the coagulation cascade. Molecular docking studies have shown that these compounds can effectively bind to the active sites of coagulation factors, thereby preventing their activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrroloquinoline scaffold can lead to significant changes in potency and selectivity against target enzymes. For example:
Position | Modification | Effect on Activity |
---|---|---|
C6 | Hydroxyl group | Increased solubility |
C8 | Halogen substitution | Enhanced potency |
C9 | Alkyl chain | Improved selectivity |
These modifications can be systematically explored to develop more potent derivatives with specific therapeutic targets.
Case Studies
Several case studies have investigated the efficacy of related compounds in preclinical models:
- Study on Factor Xa Inhibition : A series of hybrid derivatives were synthesized and tested for their anticoagulant activity. The study concluded that specific modifications significantly enhanced their inhibitory effects on factor Xa and factor XIa .
- Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Research indicates that derivatives of N-benzhydryl-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit potent antibacterial activity . A study by Ishikawa et al. (1990) demonstrated that compounds similar to this sulfonamide effectively combat both gram-positive and gram-negative bacteria. The ability to inhibit bacterial growth suggests its potential as a therapeutic agent in treating bacterial infections .
Antifungal Activity
Kappe and Kappe (2009) synthesized derivatives related to this compound and evaluated their fungicidal properties . The findings suggest that these compounds could be utilized in agricultural or pharmaceutical applications to combat fungal infections. The structural characteristics of the pyrroloquinolin derivatives appear to contribute significantly to their biological activity against fungi .
Diuretic Effects
Shishkina et al. (2018) investigated the diuretic properties of structurally similar compounds and highlighted their potential as new treatments for hypertension. This aspect of the compound could lead to further research into its application in managing fluid retention and blood pressure regulation .
Anticancer Activity
Recent studies have also focused on the anticancer potential of this compound. Research involving similar quinoxaline derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that several synthesized compounds exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 μg/mL . This indicates that this compound may serve as a candidate for further development in cancer therapies.
Summary Table of Applications
Application | Description | References |
---|---|---|
Antibacterial | Effective against gram-positive and gram-negative bacteria | Ishikawa et al., 1990 |
Antifungal | Potential fungicidal properties for agricultural or pharmaceutical use | Kappe & Kappe, 2009 |
Diuretic | Possible treatment for hypertension through diuretic effects | Shishkina et al., 2018 |
Anticancer | Significant antiproliferative activity against cancer cell lines | PMC6854567 |
Propiedades
IUPAC Name |
N-benzhydryl-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-22-16-21(15-20-13-8-14-27(24(20)22)25(17)28)31(29,30)26-23(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,15-17,23,26H,8,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNHJXOVWBPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.